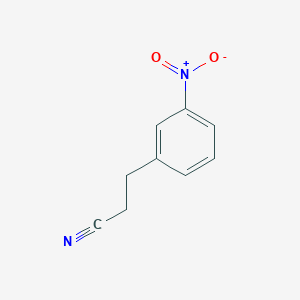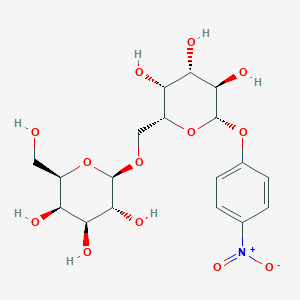
2,6-Dichloroquinoline-5-carboxylic acid
Vue d'ensemble
Description
2,6-Dichloroquinoline-5-carboxylic acid (DCQA) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DCQA belongs to the class of quinoline derivatives, which are known for their antimicrobial, antitumor, and anti-inflammatory properties.
Applications De Recherche Scientifique
Antitubercular Activity
A series of novel compounds were synthesized using 2,6-dichloroquinoline-5-carboxylic acid derivatives, demonstrating promising antitubercular activity against Mycobacterium tuberculosis. These compounds showed lower cytotoxicity profiles, indicating potential as antitubercular agents (Marvadi et al., 2020).
Synthesis of Naphthyridin-6(5H)-one Derivatives
The synthesis of novel naphthyridin-6(5H)-one derivatives was achieved through reactions involving this compound. These derivatives could have potential applications in various chemical and pharmaceutical research fields (Kumar, Rajendran, & Roopan, 2015).
Ultrasound-Promoted Antibacterial Agents
Ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, involving this compound, showed moderate antibacterial activity against various bacteria, indicating their potential as antibacterial agents (Balaji et al., 2013).
Synthesis of Methylenedioxy-bearing Quinoline Derivatives
New methylenedioxy-bearing quinoline-3-carboxylic acid derivatives were synthesized using a compound related to this compound. These compounds could be important for studies in organic chemistry and drug development (Gao, Liu, Jiang, & Li, 2011).
Synthesis of Potent 5-Lipoxygenase Product Inhibitors
Research on the synthesis of potent inhibitors based on the structure of this compound derivatives showed potential for intervention in inflammatory and allergic diseases (Werz et al., 2008).
Crystal Structure Stabilization
A study involving the esterification of 3,7-dichloroquinoline-8-carboxylic acid, related to this compound, provided insights into the stabilization of crystal structures by aromatic π–π stacking and weak intermolecular hydrogen bonds (Zhu, An, Xia, & Zhou, 2008).
Proton-Transfer Compounds in Crystallography
Research on proton-transfer compounds involving derivatives of this compound contributed to the understanding of one-dimensional hydrogen-bonded chain structures in crystallography (Smith, Wermuth, & White, 2008).
Propriétés
IUPAC Name |
2,6-dichloroquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-3-7-5(9(6)10(14)15)1-4-8(12)13-7/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHQKPMANJGZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278839 | |
| Record name | 2,6-Dichloro-5-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
803736-83-6 | |
| Record name | 2,6-Dichloro-5-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=803736-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-5-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-](/img/structure/B3285344.png)












